molecular formula C25H22O3S B1609719 6-(4-Methylphenyl)sulfonyl-3,5-diphenylcyclohex-2-en-1-one CAS No. 7230-53-7

6-(4-Methylphenyl)sulfonyl-3,5-diphenylcyclohex-2-en-1-one

Cat. No. B1609719
CAS RN: 7230-53-7
M. Wt: 402.5 g/mol
InChI Key: DFPGGIRVHRTKHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“6-(4-Methylphenyl)sulfonyl-3,5-diphenylcyclohex-2-en-1-one” is a chemical compound. It is a derivative of 3,5-diphenylcyclohex-2-en-1-one . The compound is used as a building block in the synthesis of various organic and heterocyclic biologically active compounds .


Synthesis Analysis

The synthesis of this compound involves reactions with several chemical reagents. The starting material, 3,5-diphenylcyclohex-2-en-1-one, is synthesized with a fairly high yield according to a reported method . This compound is then treated with different hydrazides, including isonicotinohydrazide, carbohydrazide, 2-cyanoacetohydrazide, and 4-aminobenzohydrazide, to provide a series of new N-condensation products .


Molecular Structure Analysis

The structures of the synthesized compounds were deduced from spectroscopic data . For example, the IR spectrum of isonicotinohydrazone demonstrated the bands at 3341 (NH) and 1670 (C=O) cm –1 .


Chemical Reactions Analysis

The compound undergoes various reactions to form novel cyclohexenone derivatives incorporating azo, triazene, and tetraazene moieties . These reactions include diazo-coupling reactions using 3,5-diphenylcyclohex-2-en-1-one and a hydrazone derivative as versatile scaffolds .

Future Directions

The compound has shown promise as a precursor in the synthesis of various biologically active compounds . Future research could focus on exploring its potential in the synthesis of other novel compounds and evaluating their biological activities.

properties

IUPAC Name

6-(4-methylphenyl)sulfonyl-3,5-diphenylcyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22O3S/c1-18-12-14-22(15-13-18)29(27,28)25-23(20-10-6-3-7-11-20)16-21(17-24(25)26)19-8-4-2-5-9-19/h2-15,17,23,25H,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFPGGIRVHRTKHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2C(CC(=CC2=O)C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10413021
Record name 6-(4-methylphenyl)sulfonyl-3,5-diphenylcyclohex-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10413021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Methylphenyl)sulfonyl-3,5-diphenylcyclohex-2-en-1-one

CAS RN

7230-53-7
Record name 6-(4-methylphenyl)sulfonyl-3,5-diphenylcyclohex-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10413021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(4-Methylphenyl)sulfonyl-3,5-diphenylcyclohex-2-en-1-one
Reactant of Route 2
6-(4-Methylphenyl)sulfonyl-3,5-diphenylcyclohex-2-en-1-one
Reactant of Route 3
6-(4-Methylphenyl)sulfonyl-3,5-diphenylcyclohex-2-en-1-one
Reactant of Route 4
6-(4-Methylphenyl)sulfonyl-3,5-diphenylcyclohex-2-en-1-one
Reactant of Route 5
6-(4-Methylphenyl)sulfonyl-3,5-diphenylcyclohex-2-en-1-one
Reactant of Route 6
6-(4-Methylphenyl)sulfonyl-3,5-diphenylcyclohex-2-en-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.